
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde
Übersicht
Beschreibung
“5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde” is a chemical compound with the CAS Number: 1803610-02-7 . It has a molecular weight of 191.16 and its IUPAC name is 5-(3-fluoro-2-pyridinyl)-2-furaldehyde . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 191.16 .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
This compound is utilized in the synthesis of various pharmaceuticals. Its structure is conducive to forming the backbone of many drug molecules, particularly those that target neurological pathways due to the presence of the fluoropyridine moiety .
Agrochemical Development
The furan ring in the compound’s structure can be exploited to create fungicides and pesticides. The reactivity of the aldehyde group allows for further chemical modifications, tailoring the molecule for specific agrochemical properties .
Material Science
In material science, this compound can serve as a precursor for the synthesis of organic polymers and resins. Its ability to undergo polymerization reactions makes it valuable for creating new materials with desired thermal and mechanical properties .
Analytical Chemistry
As a standard in chromatography, 5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde can be used to calibrate instruments or as a reference compound in mass spectrometry to identify and quantify unknown substances .
Chemical Research
In chemical research, it’s used for studying furan and pyridine ring interactions and their subsequent reactivity. This can lead to the discovery of new reactions and synthetic pathways .
Enzyme Inhibition Studies
The compound has been evaluated for its potential to inhibit bacterial urease enzymes, which is significant in the development of treatments for infections caused by urease-producing bacteria .
Solvent Production
Due to its chemical structure, it can be used in the production of specialized solvents that require a balance of polar and non-polar characteristics .
Fuel and Energy Research
The compound’s potential in fuel and energy research lies in its ability to be a part of organic photovoltaic materials or as a component in liquid fuels that require specific combustion characteristics .
Eigenschaften
IUPAC Name |
5-(3-fluoropyridin-2-yl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-2-1-5-12-10(8)9-4-3-7(6-13)14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDLXSYOBCLGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=C(O2)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluoropyridin-2-yl)furan-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



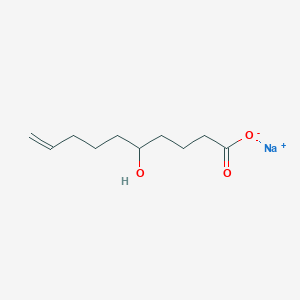

![Methyl [5-(2-amino-1,3-thiazol-4-yl)-1-methyl-1H-pyrrol-2-yl]acetate](/img/structure/B1448379.png)


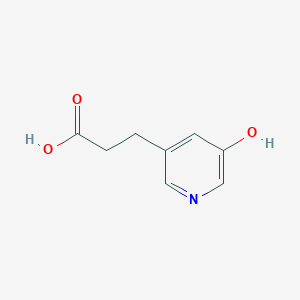
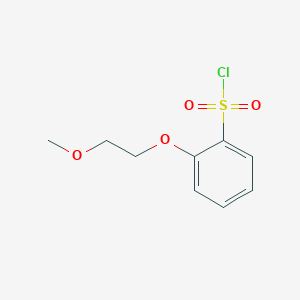
![5H,6H,7H-cyclopenta[b]pyridine-3-sulfonamide](/img/structure/B1448390.png)



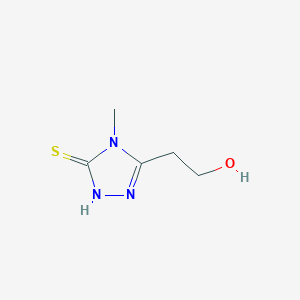
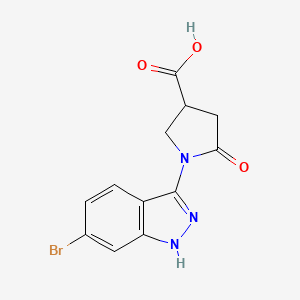
![4-Bromothiazolo[5,4-c]pyridin-2-amine](/img/structure/B1448398.png)